N-ethyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-ethyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of ethyl, methylphenyl, and phenyl groups further enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with suitable reagents such as formamidine or guanidine derivatives to form the pyrimidine ring, resulting in the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methylphenyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
N-ethyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It is used in the study of enzyme inhibition, particularly cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N-ethyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes such as CDKs and EGFR tyrosine kinases . The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins, thereby inhibiting their activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolines: These compounds have a similar nitrogen-based hetero-aromatic ring structure and are known for their biological activities.
Uniqueness
N-ethyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of ethyl, methylphenyl, and phenyl groups, which enhance its chemical properties and biological activities. Its ability to inhibit both CDKs and EGFR tyrosine kinases makes it a promising candidate for anticancer therapy.
Properties
Molecular Formula |
C20H19N5 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-ethyl-1-(4-methylphenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-3-24(16-7-5-4-6-8-16)19-18-13-23-25(20(18)22-14-21-19)17-11-9-15(2)10-12-17/h4-14H,3H2,1-2H3 |
InChI Key |
GTJPQOOQWDZANF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)C |
Origin of Product |
United States |
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